

Validating Hpk1-IN-20: A Comparative Guide to On-Target Activity

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Compound of Interest

Compound Name: *Hpk1-IN-20*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Hpk1-IN-20**'s on-target activity with other known Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. The information is designed to assist researchers in evaluating the utility of **Hpk1-IN-20** for their specific applications in immuno-oncology and other therapeutic areas.

Introduction to HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2][3][4] Upon TCR activation, HPK1 phosphorylates key downstream adapter proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[1][5] This phosphorylation event leads to the degradation of SLP-76, thereby attenuating T-cell activation and proliferation.[5]

Given its role as an intracellular immune checkpoint, inhibiting HPK1 has emerged as a promising therapeutic strategy in immuno-oncology.[3][6] Small molecule inhibitors of HPK1 are expected to enhance anti-tumor immunity by restoring and boosting the activation of T-cells, B-cells, and dendritic cells.[7][8]

Comparative On-Target Activity of HPK1 Inhibitors

The following table summarizes the reported biochemical potencies (IC50 values) of **Hpk1-IN-20** and a selection of alternative HPK1 inhibitors. It is important to note that these values are compiled from various sources and may have been determined using different assay conditions, which can influence the results.

Inhibitor Name	Reported IC50	Source
Hpk1-IN-20 (Compound 106)	Not Publicly Available	MedchemExpress
CFI-402411	4.0 ± 1.3 nM	[5]
GNE-1858	1.9 nM	[9]
BMS Compound K	2.6 nM	[9]
Substituted exomethylene-oxindole C17	0.05 nM	[9]
Piperazine analog XHS	2.6 nM	[9]
Diaminopyrimidine carboxamide 22	0.061 nM	[9]
NDI-101150	Potent, selective inhibitor	[7]
BGB-15025	Potent, selective inhibitor	[4]
Compound 2 (CRBN-based degrader warhead)	~20 nM	[10]
Compound 1 & 3 (related to Compound 2)	~120 nM	[10]
ISR-05	24.2 ± 5.07 µM	[2][11]
ISR-03	43.9 ± 0.134 µM	[2][11]

Experimental Protocols for Validating On-Target Activity

To validate the on-target activity of **Hpk1-IN-20** and other inhibitors, various biochemical and cell-based assays can be employed. Below are detailed methodologies for key experiments.

Biochemical Kinase Activity Assay (e.g., ADP-Glo™)

This assay directly measures the enzymatic activity of purified HPK1 and the inhibitory effect of the compound.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol:

- **Reagents:** Recombinant human HPK1 enzyme, Myelin Basic Protein (MBP) substrate, ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.
- **Procedure:**
 - Add 1 µl of the test inhibitor (e.g., **Hpk1-IN-20**) or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 2 µl of HPK1 enzyme solution.
 - Initiate the kinase reaction by adding 2 µl of a mixture containing the MBP substrate and ATP.
 - Incubate the plate at room temperature for 60 minutes.
 - Add 5 µl of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
 - Measure the luminescence using a plate reader.
- **Data Analysis:** The luminescent signal is correlated with the amount of ADP produced and thus the HPK1 activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Target Engagement Assay (e.g., NanoBRET™)

This assay confirms that the inhibitor can bind to HPK1 within a cellular context.

Principle: The NanoBRET™ Target Engagement Intracellular Kinase Assay measures the binding of a test compound to a target kinase in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-HPK1 fusion protein and a fluorescent energy transfer probe (tracer). A compound that binds to HPK1 will compete with the tracer, leading to a decrease in the BRET signal.

Protocol:

- **Reagents:** Cells (e.g., HEK293) transiently transfected with a NanoLuc®-HPK1 fusion vector, NanoBRET™ tracer, and the test inhibitor.
- **Procedure:**
 - Transfect the cells with the NanoLuc®-HPK1 fusion vector.
 - Plate the transfected cells in a 96-well plate.
 - Treat the cells with a serial dilution of the test inhibitor.
 - Add the NanoBRET™ tracer to all wells.
 - Incubate at 37°C for a specified period.
 - Measure the BRET signal using a plate reader equipped with appropriate filters.
- **Data Analysis:** The BRET ratio is calculated, and the data are plotted as a function of the inhibitor concentration to determine the IC50 value for target engagement.

Cellular Phosphorylation Assay (e.g., Western Blot or In-Cell ELISA)

This assay measures the ability of the inhibitor to block the downstream signaling of HPK1 in cells.

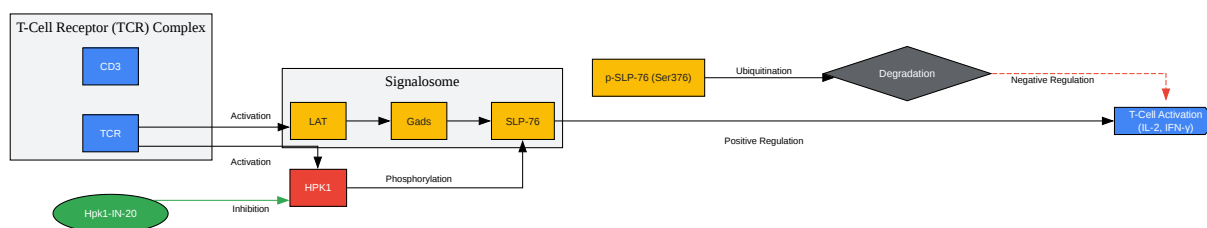
Principle: This assay quantifies the phosphorylation of a known HPK1 substrate, such as SLP-76 at Serine 376, in response to T-cell activation. Inhibition of HPK1 will lead to a reduction in the phosphorylation of its substrate.

Protocol:

- **Reagents:** A suitable T-cell line (e.g., Jurkat cells), T-cell activators (e.g., anti-CD3/anti-CD28 antibodies), the test inhibitor, lysis buffer, and antibodies specific for total SLP-76 and phospho-SLP-76 (Ser376).
- **Procedure:**
 - Pre-incubate Jurkat cells with various concentrations of the test inhibitor.
 - Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.
 - Lyse the cells and collect the protein extracts.
 - Perform a Western blot or an In-Cell ELISA using antibodies against phospho-SLP-76 (Ser376) and total SLP-76.
- **Data Analysis:** Quantify the band intensities (Western blot) or the signal (ELISA) for phospho-SLP-76 and normalize to the total SLP-76 levels. The percentage of inhibition is then plotted against the inhibitor concentration to determine the cellular IC50.

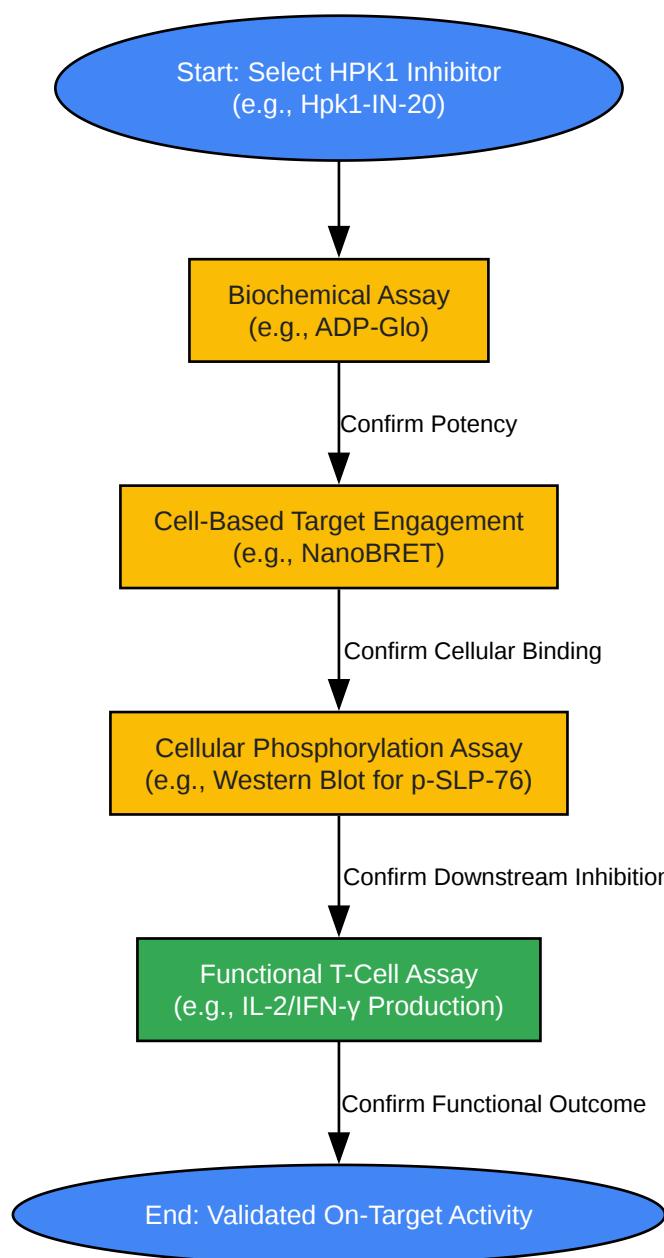
HPK1 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of HPK1 in T-cell receptor signaling and a typical experimental workflow for validating an HPK1 inhibitor.



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Caption: HPK1 negatively regulates T-cell activation.



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Caption: Workflow for validating HPK1 inhibitor activity.

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